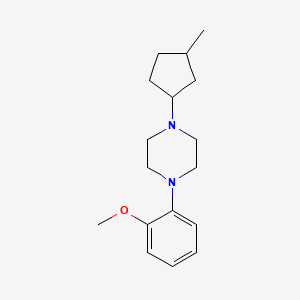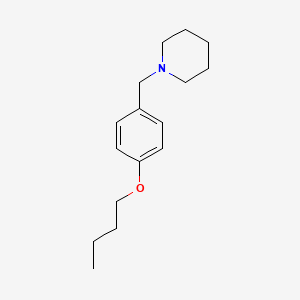
1-(2-methoxyphenyl)-4-(3-methylcyclopentyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methoxyphenyl)-4-(3-methylcyclopentyl)piperazine, commonly known as MeOPP, is a piperazine derivative that has gained attention in scientific research due to its potential therapeutic properties. MeOPP has been studied for its effects on the central nervous system and its potential use in treating various neurological disorders.
Wirkmechanismus
The exact mechanism of action of MeOPP is not yet fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. MeOPP may also modulate the activity of other neurotransmitters such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
MeOPP has been shown to have a number of biochemical and physiological effects in animal studies. These include changes in neurotransmitter levels, alterations in gene expression, and improvements in cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
MeOPP has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its effects on the central nervous system can be easily measured through behavioral assays and neurochemical analysis. However, MeOPP also has some limitations, including its potential for toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several potential future directions for research on MeOPP. One area of interest is its potential use in treating neurological disorders such as depression and anxiety. Further studies are needed to fully understand its mechanism of action and to determine optimal dosages for therapeutic use. Additionally, MeOPP may have potential as a research tool for studying the role of neurotransmitters in the central nervous system.
Synthesemethoden
MeOPP can be synthesized through a multi-step process involving the reaction of 1-(2-methoxyphenyl)piperazine with 3-methylcyclopentanone in the presence of a reducing agent and a catalyst. The resulting product is then purified through a series of chromatography techniques.
Wissenschaftliche Forschungsanwendungen
MeOPP has been studied for its potential use in treating various neurological disorders such as depression, anxiety, and schizophrenia. Studies have shown that MeOPP can modulate the activity of certain neurotransmitters in the brain, leading to improvements in mood and behavior.
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)-4-(3-methylcyclopentyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-14-7-8-15(13-14)18-9-11-19(12-10-18)16-5-3-4-6-17(16)20-2/h3-6,14-15H,7-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXAGJDENQATEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclohexyl-N-methyl-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5135333.png)
![2-methyl-N-(1-{1-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5135334.png)
![N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]benzamide](/img/structure/B5135335.png)

![6-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-5-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5135346.png)
![ethyl 4-[(4-methoxyphenyl)amino]-2-oxo-6-phenyl-3-cyclohexene-1-carboxylate](/img/structure/B5135352.png)


![4-methoxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5135384.png)
![N~1~-allyl-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5135392.png)

![7-(2,4-dichlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5135401.png)
![N~1~-allyl-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5135402.png)